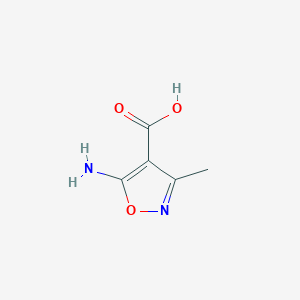

5-Amino-3-methylisoxazole-4-carboxylic acid

Description

5-Amino-3-methylisoxazole-4-carboxylic acid (CAS 84661-50-7, molecular formula C₅H₆N₂O₃) is a β-amino acid derivative featuring an amino group at the β-position relative to the carboxylic acid group on the isoxazole ring . The compound is synthesized via a three-step process starting from ethyl cyanoacetate and triethyl orthoacetate, yielding intermediates such as ethyl 2-cyano-3-ethoxybut-2-enoate (P1) before final hydrolysis to the carboxylic acid .

Properties

IUPAC Name |

5-amino-3-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-2-3(5(8)9)4(6)10-7-2/h6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNZBKZVKOBKIOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361426 | |

| Record name | 5-amino-3-methylisoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84661-50-7 | |

| Record name | 5-amino-3-methylisoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-3-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 5-amino-3-methylisoxazole-4-carboxylic acid can be achieved through various methods. One common approach involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) and aldehydes, followed by treatment with molecular iodine and hydroxylamine . This method is highly regioselective and allows for the preparation of 3,5-disubstituted isoxazoles. Additionally, the compound can be synthesized using classical and ultrasonic agitated solid-phase synthesis, where it is successfully coupled to a resin-bound peptide .

Chemical Reactions Analysis

5-Amino-3-methylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions typically involve the modification of the amino and carboxylic groups.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group acts as a nucleophile.

Cycloaddition Reactions: Isoxazoles, including this compound, can undergo (3 + 2) cycloaddition reactions, often catalyzed by copper (I) or ruthenium (II) complexes.

Common reagents used in these reactions include n-butyllithium, molecular iodine, and hydroxylamine. Major products formed from these reactions include various substituted isoxazoles and bioactive peptides .

Scientific Research Applications

Therapeutic Applications

Anticancer and Anti-inflammatory Properties

Research indicates that derivatives of 5-amino-3-methylisoxazole-4-carboxylic acid exhibit significant anti-proliferative and anti-inflammatory effects. For instance, several synthesized benzylamides of this compound were tested for their ability to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and showed promising results in reducing tumor necrosis factor alpha (TNF-α) production in human blood cultures . The immunosuppressive activity of some derivatives was found to be more effective than cyclosporine A, a well-known immunosuppressant .

Peptidomimetics in Drug Discovery

AMIA serves as an unnatural β-amino acid, which is crucial for the synthesis of hybrid peptides that can mimic natural peptides while potentially offering enhanced therapeutic properties. Its incorporation into peptide chains has been successfully demonstrated using solid-phase peptide synthesis techniques, showcasing its versatility in creating bioactive compounds . The ability to modify peptide structures with AMIA opens avenues for developing novel therapeutics targeting various diseases, including cancer and autoimmune disorders.

Synthesis and Chemical Reactions

Solid-phase Peptide Synthesis

The application of AMIA in solid-phase peptide synthesis has been extensively studied. Different reaction conditions, including classical and ultrasonic agitation methods, have been employed to couple AMIA to resin-bound peptides effectively. The resulting compounds were characterized using tandem mass spectrometry, confirming the successful incorporation of this β-amino acid into peptide sequences . This method enhances the efficiency of synthesizing complex peptide structures.

Immunological Activity Studies

Studies have shown that derivatives of AMIA can modulate immune responses significantly. For example, certain phenylamide derivatives exhibited both immunostimulatory and immunosuppressive effects, depending on their specific substitutions . These findings suggest that AMIA derivatives could be developed into therapeutic agents for managing immune-related conditions.

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of 5-amino-3-methylisoxazole-4-carboxylic acid involves its incorporation into peptide chains during solid-phase synthesis. The amino group of the compound acts as a nucleophile, facilitating the formation of peptide bonds. This process is essential for the synthesis of α/β-mixed peptides, which exhibit various biological activities . The compound’s bifunctional nature allows it to interact with multiple molecular targets and pathways, contributing to its diverse biological effects.

Comparison with Similar Compounds

Key Insights :

- The amino group at position 5 is critical for immunomodulatory and antibacterial activities. Its removal (e.g., in 5-methylisoxazole-4-carboxylic acid) shifts functionality toward neuropharmacology .

- Substituents at position 3 (e.g., ethyl vs. methyl) influence solubility and metabolic stability but require further biological profiling .

Functional Derivatives: Amides, Hydrazides, and Ureilenes

Key Insights :

- Amides with aromatic substituents (e.g., 4-ethoxyphenyl) exhibit superior immunosuppressive activity, likely due to enhanced membrane permeability .

- Hydrazides show context-dependent effects: electron-deficient substituents favor suppression, while electron-rich groups may stimulate immune responses .

Heterocyclic Hybrids

Key Insights :

Key Insights :

- The amino group in 5-amino-3-methylisoxazole-4-carboxylic acid complicates synthesis but enables diverse derivatization .

Biological Activity

5-Amino-3-methylisoxazole-4-carboxylic acid (AMIA) is an unnatural β-amino acid that has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies, including in vitro and in vivo experiments.

Overview of Biological Activities

This compound has been investigated for several biological activities:

- Anticancer Activity : Various derivatives of AMIA have demonstrated significant anti-proliferative effects on cancer cell lines, including A549 lung cancer cells. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through pathways involving caspases and NF-κB signaling .

- Anti-inflammatory Properties : AMIA derivatives have shown the ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) in response to lipopolysaccharide (LPS) stimulation in human blood cell cultures. This suggests a potential role in modulating immune responses .

- Antibacterial and Antifungal Activities : Recent studies indicate that AMIA derivatives exhibit significant antibacterial effects against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds are notably low, indicating strong antimicrobial efficacy .

The biological activity of AMIA can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compounds may inhibit enzymes involved in critical metabolic pathways unique to pathogens, such as ergosterol biosynthesis in fungi. This inhibition disrupts cell membrane integrity and function, leading to cell death .

- Modulation of Immune Responses : AMIA derivatives can influence immune cell proliferation and cytokine production, suggesting potential applications in immunotherapy. They have been shown to enhance or suppress immune responses depending on their structure and substitution patterns .

- Pro-apoptotic Effects : In cancer cells, AMIA derivatives can induce apoptosis through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, leading to increased cell death .

Anticancer Activity

A study focused on the synthesis of various AMIA derivatives demonstrated that certain compounds exhibited potent anti-proliferative effects against A549 cells. For example, one derivative showed a 70% reduction in cell viability at a concentration of 10 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways, indicating a pro-apoptotic effect .

Anti-inflammatory Effects

In another investigation, a specific AMIA derivative was tested for its ability to inhibit TNF-α production in LPS-stimulated human blood cultures. Results showed a dose-dependent decrease in TNF-α levels, with significant inhibition observed at concentrations as low as 1 µM, highlighting its potential as an anti-inflammatory agent .

Antimicrobial Properties

A series of AMIA derivatives were evaluated for their antimicrobial activity against biofilm-forming pathogens. The compound designated PUB14 demonstrated a MIC of 16 µg/mL against Candida albicans and effectively reduced biofilm formation by over 55%, suggesting its utility in treating biofilm-associated infections .

Data Tables

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 5-amino-3-methylisoxazole-4-carboxylic acid?

- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the isoxazole ring structure and positions of the amino and carboxylic acid groups. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular weight verification. Infrared (IR) spectroscopy can identify characteristic functional groups (e.g., NH₂ at ~3300 cm⁻¹, COOH at ~1700 cm⁻¹). The CAS RN [4857-42-5] (for a related isomer) and [42831-50-5] (for 5-methylisoxazole-4-carboxylic acid) may assist in sourcing reference standards .

Q. What are critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Store in airtight containers at 0°C–6°C to prevent degradation. Use personal protective equipment (PPE), including nitrile gloves and safety goggles, to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. These protocols align with safety guidelines for structurally similar isoxazole derivatives .

Q. How can researchers source high-purity this compound for experiments?

- Methodological Answer : Prioritize suppliers offering ≥95% purity (HPLC-validated) and batch-specific certificates of analysis (CoA). Verify stability under storage conditions (e.g., desiccated, low-temperature environments). While commercial catalogs list related isoxazole derivatives, ensure synthesis-grade batches are used for peptide applications to avoid side reactions .

Advanced Research Questions

Q. What strategies optimize the incorporation of this β-amino acid into α/β-mixed peptides during solid-phase synthesis?

- Methodological Answer : Activate the carboxylic acid group using HATU/HOBt or DIC/Oxyma Pure coupling reagents to minimize racemization. Employ a Fmoc-protected amino group to enable stepwise elongation. Use DMF as a solvent and monitor coupling efficiency via Kaiser tests. Post-synthesis, cleave the peptide from the resin using TFA cocktails (e.g., TFA:thioanisole:H₂O, 95:2.5:2.5) to preserve the isoxazole ring .

Q. How can researchers validate the proteolytic stability of peptides containing this unnatural amino acid?

- Methodological Answer : Perform enzymatic degradation assays using trypsin or chymotrypsin under physiological conditions (37°C, pH 7.4). Analyze degradation kinetics via reverse-phase HPLC with UV detection (λ = 214 nm). Compare half-life (t½) against control peptides with natural amino acids. Enhanced stability in α/β-mixed peptides is attributed to reduced β-sheet propensity and steric hindrance from the isoxazole moiety .

Q. What analytical techniques resolve contradictions in synthetic yields reported for isoxazole-containing peptides?

- Methodological Answer : Use LC-ESI-MS to detect side products (e.g., deletion sequences or racemized forms). Optimize reaction temperatures (20°C–25°C) and coupling times (30–60 minutes) to balance efficiency and byproduct formation. If yields vary between batches, re-test resin loading capacity via quantitative ninhydrin assays .

Q. How does the isoxazole ring influence the biological activity of derived peptidomimetics?

- Methodological Answer : The isoxazole ring enhances rigidity and π-π stacking interactions with target proteins (e.g., enzymes or receptors). Test anticancer activity via cell viability assays (MTT or ATP-based) against cancer cell lines (e.g., HeLa or MCF-7). Compare IC₅₀ values of isoxazole-containing peptides to linear analogs to quantify potency improvements. Mechanism studies may involve molecular docking to identify binding motifs .

Key Notes for Experimental Design

- Racemization Risk : Monitor via chiral HPLC or Marfey’s reagent derivatization during peptide synthesis .

- Biological Assays : Include negative controls (e.g., scrambled sequences) to isolate isoxazole-specific effects.

- Data Reproducibility : Pre-purify the compound via flash chromatography (silica gel, CH₂Cl₂:MeOH gradient) before peptide synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.